molecular formula C23H23N5O3S B6422448 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942743-68-2

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B6422448
CAS RN: 942743-68-2
M. Wt: 449.5 g/mol
InChI Key: VYHGJIBACDPNQU-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.15216079 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2465-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system . Plasma kallikrein is a validated target for the prevention of hereditary angioedema (HAE) attacks .

Mode of Action

F2465-0215, a humanized IgG1 antibody, binds to plasma kallikrein and inhibits its enzymatic activity . It employs a unique allosteric mechanism involving N-terminal catalytic domain binding, destabilization of the activation domain, and reversion of the active site to the inactive zymogen state . This potent inhibition prevents the generation of bradykinin, a vasoactive inflammatory mediator .

Biochemical Pathways

The inhibition of plasma kallikrein by F2465-0215 disrupts the kallikrein-kinin system, which is responsible for the production of bradykinin . Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling and pain characteristic of HAE attacks .

Pharmacokinetics

F2465-0215 has been designed with a YTE (M252Y/S254T/T256E) modification in the fragment crystallizable (Fc) domain, which enhances pH-dependent neonatal Fc receptor binding . This results in a prolonged half-life in vivo, with a half-life of approximately 34 days in cynomolgus monkeys . This extended half-life suggests that F2465-0215 could potentially be administered every 3 months or less frequently .

Result of Action

The inhibition of plasma kallikrein by F2465-0215 prevents the overproduction of bradykinin, thereby reducing the occurrence of HAE attacks . This can significantly improve the quality of life for individuals suffering from HAE.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c29-23(24-12-10-22-25-18-8-4-5-9-19(18)26-22)20-14-21(16-6-2-1-3-7-16)28(27-20)17-11-13-32(30,31)15-17/h1-9,14,17H,10-13,15H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHGJIBACDPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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